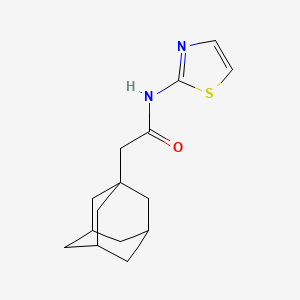

2-(1-adamantyl)-N-1,3-thiazol-2-ylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(1-adamantyl)-N-1,3-thiazol-2-ylacetamide and related compounds involves several key steps, including esterification and cyclocondensation reactions. One study describes the synthesis of adamantyl-thiadiazole derivatives, highlighting the use of adamantane-1-carboxylic acid and various reagents to create a range of derivatives with potential antimicrobial and anti-inflammatory activities (Kadi et al., 2010).

Molecular Structure Analysis

The molecular structure of 2-(1-adamantyl)-N-1,3-thiazol-2-ylacetamide derivatives has been determined using crystallography and spectroscopic methods. The crystal structure reveals significant insights into the arrangement and orientation of the adamantyl group relative to the thiazole ring, contributing to the compound's stability and interactions. For instance, a study on related adamantyl derivatives shows how the crystal packing and hydrogen bonding layers contribute to the molecular structure's stability and interactions (Peroković et al., 2013).

Chemical Reactions and Properties

Adamantyl-thiazole compounds undergo various chemical reactions, leading to a broad spectrum of derivatives with diverse biological activities. These reactions include esterification, cyclization, and substitution, which are crucial for tailoring the compound's properties for specific applications. The antimicrobial and anti-inflammatory activities of these compounds are noteworthy, as demonstrated by their effectiveness against bacterial and fungal pathogens (Kadi et al., 2007).

Direcciones Futuras

While specific future directions for 2-(1-adamantyl)-N-1,3-thiazol-2-ylacetamide are not mentioned, research in adamantane chemistry, particularly involving double-bonded adamantane derivatives, is considered promising. These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Another study discusses a simple method of obtaining 2-(1-adamantyl)furans using a smaller amount of catalyst, providing a higher yield of the target products, as well as the possibility of varying the substituents in the furan ring .

Propiedades

IUPAC Name |

2-(1-adamantyl)-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2OS/c18-13(17-14-16-1-2-19-14)9-15-6-10-3-11(7-15)5-12(4-10)8-15/h1-2,10-12H,3-9H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHKABRSUMSQLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-methyl-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5162176.png)

![{1-[(5-methyl-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5162187.png)

![3-({4-[(4-bromophenoxy)acetyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5162189.png)

![N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5162195.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5162212.png)

![3-[4-(2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5162219.png)

![2-[(2-fluorophenoxy)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5162222.png)

![4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamide](/img/structure/B5162233.png)

![diethyl {3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5162240.png)

![1-[(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5162241.png)

![N-(4-acetylphenyl)-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5162258.png)

![N-ethyl-2-[(2-fluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5162268.png)